Odor Threshold and Character: Allyloxy vs. Methoxy and Alkyl Substituents
The odor threshold of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, while not explicitly measured in the reviewed literature, is inferred to be distinct from that of its methoxy and alkyl counterparts based on class-level structure-odor relationships. The allyloxy group, due to its π-unsaturation and increased molecular volume, typically yields a threshold 10–100× higher than methoxy analogs but imparts a 'greener', 'fruitier', or 'waxier' odor profile, in contrast to the 'earthy', 'musty', or 'bell pepper' notes of methoxypyrazines like 2-isobutyl-3-methoxypyrazine (threshold 0.5–2 ng/L in water) [1].
| Evidence Dimension | Odor Threshold in Water |
|---|---|
| Target Compound Data | Not directly measured; expected to be higher than methoxy analogs based on structural class. |
| Comparator Or Baseline | 2-Isobutyl-3-methoxypyrazine (IBMP): 0.5–2 ng/L (0.0005–0.002 ppb) |
| Quantified Difference | Class-level inference suggests >10× higher threshold for allyloxy derivative. |
| Conditions | Odor threshold determination in water, sensory panel |
Why This Matters
For flavor/fragrance formulators, this difference in threshold and odor character determines the suitability of the compound for specific product profiles (e.g., green/fruity top notes vs. earthy base notes), guiding procurement decisions for flavor creation.
- [1] Shibamoto, T. Odor Threshold of Some Pyrazines. J. Food Sci. 1986, 51, 1098–1099. View Source
